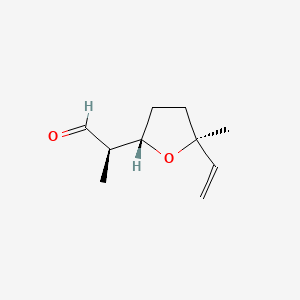
(2R,2'S,5'S)-Lilac aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2S,5S)-5-methyl-5-vinyltetrahydrofuran-2-yl]propanal is a lilac aldehyde.
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Food Flavors
Branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, play significant roles as flavor compounds in both fermented and non-fermented food products. The production and degradation of these compounds from amino acids are well-documented, highlighting the critical role of metabolic conversions, microbial composition, and food chemistry in their formation. Understanding these mechanisms is essential for controlling the levels of desirable aldehydes in food products (Smit, Engels, & Smit, 2009).
Aldehydes as Bioactive Markers
4-Hydroxynonenal (HNE) is a specific aldehyde studied for its biological activity and methods of identification within cells and tissues. Its role has evolved from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in several diseases. This evolution underscores the importance of aldehydes in medical research, particularly regarding their analytical detection and clinical relevance (Žarković, 2003).
Aldehyde Dehydrogenase and Cardiac Diseases
The aldehyde dehydrogenase enzyme, particularly ALDH2 in mitochondria, plays a significant role in reducing oxidative stress by detoxifying harmful aldehydes. Epidemiological and genetic studies emphasize ALDH2's importance in cardioprotection. This research area offers promising directions for cardiovascular disease treatment, highlighting the potential of activating or inhibiting this enzyme as therapeutic strategies (Chen, Sun, & Mochly‐Rosen, 2010).
Eigenschaften
CAS-Nummer |
53447-46-4 |
|---|---|
Produktname |
(2R,2'S,5'S)-Lilac aldehyde |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |
InChI-Schlüssel |
YPZQHCLBLRWNMJ-LPEHRKFASA-N |
Isomerische SMILES |
C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Kanonische SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Andere CAS-Nummern |
53447-46-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



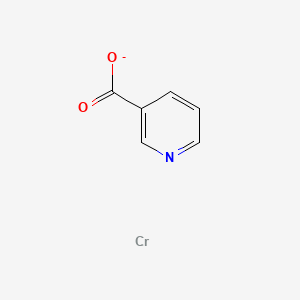


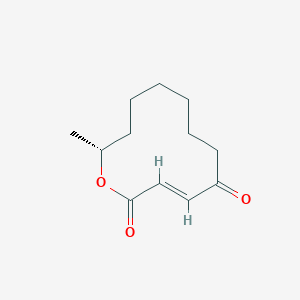

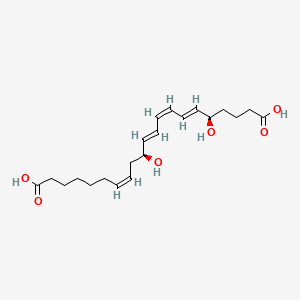
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)

![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)



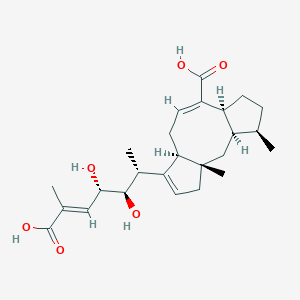
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)